
n-(2-Hydroxybenzyl)naphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Hydroxybenzyl)naphthalene-1-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a naphthalene ring attached to a carboxamide group, which is further substituted with a 2-hydroxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Hydroxybenzyl)naphthalene-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1-carboxylic acid and 2-hydroxybenzylamine.
Activation of Carboxylic Acid: The carboxylic acid group of naphthalene-1-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-hydroxybenzylamine to form the desired carboxamide. This reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
n-(2-Hydroxybenzyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of n-(2-Hydroxybenzyl)naphthalene-1-carboxaldehyde.
Reduction: Formation of n-(2-Hydroxybenzyl)naphthalene-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, n-(2-Hydroxybenzyl)naphthalene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in hydrophobic interactions.
Medicine
Medicinally, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.
作用机制
The mechanism by which n-(2-Hydroxybenzyl)naphthalene-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and carboxamide groups allow for hydrogen bonding and electrostatic interactions with biological targets, while the aromatic rings provide hydrophobic interactions.
相似化合物的比较
Similar Compounds
n-(2-Methoxybenzyl)naphthalene-1-carboxamide: Similar structure but with a methoxy group instead of a hydroxyl group.
n-(2-Hydroxyphenyl)naphthalene-1-carboxamide: Similar structure but with the hydroxyl group directly attached to the benzene ring.
Uniqueness
n-(2-Hydroxybenzyl)naphthalene-1-carboxamide is unique due to the presence of both a hydroxyl group and a benzyl group attached to the naphthalene ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
6944-60-1 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
N-[(2-hydroxyphenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H15NO2/c20-17-11-4-2-7-14(17)12-19-18(21)16-10-5-8-13-6-1-3-9-15(13)16/h1-11,20H,12H2,(H,19,21) |
InChI 键 |
VIGCYGYGZLIQKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


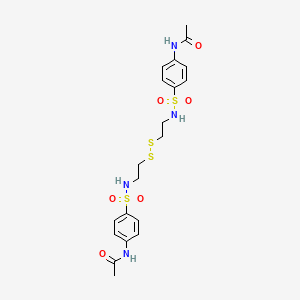


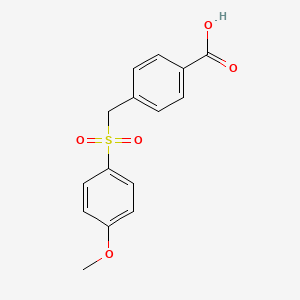
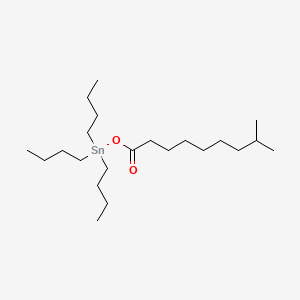

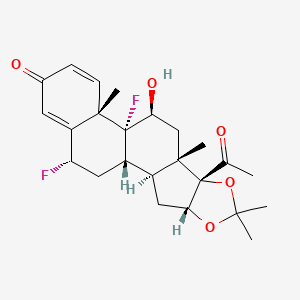
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)
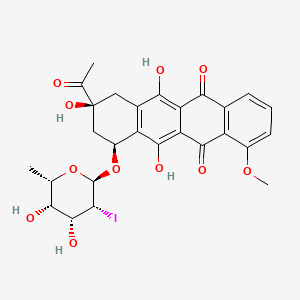

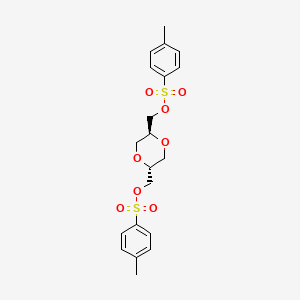
![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)


